molecular formula C8H8F3N B3178782 1-(2,3,4-Trifluorophenyl)ethan-1-amine CAS No. 780027-85-2

1-(2,3,4-Trifluorophenyl)ethan-1-amine

Cat. No. B3178782
M. Wt: 175.15 g/mol
InChI Key: OFWOWFVJVVUHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-Trifluorophenyl)ethan-1-amine, also known as TFPA, is a compound used in scientific research for a variety of purposes. It is a highly versatile compound that has been used in the synthesis of other compounds, as a reagent in organic reactions, and as a substrate in biochemical reactions. TFPA has also been used to study the mechanism of action of various drugs and their effects on biochemical and physiological processes.

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)ethan-1-amine has been used in a variety of scientific research applications. It has been used as a reagent in organic reactions, such as the synthesis of other compounds. It has also been used to study the mechanism of action of various drugs and their effects on biochemical and physiological processes. In addition, 1-(2,3,4-Trifluorophenyl)ethan-1-amine has been used to study the structure and function of proteins and other biological macromolecules.

Mechanism Of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)ethan-1-amine is not well understood. However, it is thought to act as a substrate in biochemical reactions, and may also interact with proteins and other biological macromolecules. It is also thought to interact with enzymes and other proteins, which may affect their function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2,3,4-Trifluorophenyl)ethan-1-amine are not well understood. However, it is thought to interact with proteins and other biological macromolecules, which may affect their function. In addition, it is thought to affect the activity of enzymes and other proteins, as well as the expression of genes.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2,3,4-Trifluorophenyl)ethan-1-amine in lab experiments include its low cost, its availability, and its versatility. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 1-(2,3,4-Trifluorophenyl)ethan-1-amine in lab experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, so it may not be suitable for certain types of reactions.

Future Directions

There are many potential future directions for research on 1-(2,3,4-Trifluorophenyl)ethan-1-amine. For example, further research could be done to better understand the mechanism of action of 1-(2,3,4-Trifluorophenyl)ethan-1-amine and its effects on biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 1-(2,3,4-Trifluorophenyl)ethan-1-amine in drug discovery and development. Finally, further research could be done to explore the potential use of 1-(2,3,4-Trifluorophenyl)ethan-1-amine in the synthesis of other compounds.

properties

IUPAC Name

1-(2,3,4-trifluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWOWFVJVVUHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4-Trifluorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.